molecular formula C10H13ClN2 B13748177 TRYPTAMINE-beta,beta-D2 HCL

TRYPTAMINE-beta,beta-D2 HCL

Cat. No.: B13748177
M. Wt: 198.69 g/mol
InChI Key: KDFBGNBTTMPNIG-QPMNBSDMSA-N
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Description

TRYPTAMINE-beta,beta-D2 HCL: is a deuterated form of tryptamine, a naturally occurring monoamine alkaloid. Tryptamine and its derivatives are known for their significant roles in biochemistry and pharmacology, particularly as neurotransmitters and psychoactive substances. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRYPTAMINE-beta,beta-D2 HCL typically involves the enzymatic decarboxylation of L-tryptophan in a deuterated medium. This process is catalyzed by aromatic L-amino acid decarboxylase (AADC) and results in the incorporation of deuterium atoms into the tryptamine molecule . The reaction is carried out in a deuterated buffer solution, such as deuterated Tris-DCl buffer, under controlled pH and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques to achieve the desired chemical purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: TRYPTAMINE-beta,beta-D2 HCL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indole derivatives, amine derivatives, and halogenated tryptamines, which have significant applications in medicinal chemistry and pharmacology .

Scientific Research Applications

TRYPTAMINE-beta,beta-D2 HCL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TRYPTAMINE-beta,beta-D2 HCL is similar to that of other tryptamine derivatives. It primarily acts as an agonist of the 5-HT2A receptor, a subtype of serotonin receptor. This interaction leads to altered sensory perception, mood, and cognition. The compound’s effects are mediated through the activation of various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and phosphoinositide .

Comparison with Similar Compounds

  • N,N-Dimethyltryptamine (DMT)
  • 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)
  • Psilocybin
  • Lysergic Acid Diethylamide (LSD)

Comparison: TRYPTAMINE-beta,beta-D2 HCL is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. Unlike other tryptamine derivatives, its deuterated form allows for more precise analytical studies and better understanding of metabolic pathways. Additionally, while compounds like DMT and psilocybin are known for their potent psychoactive effects, this compound is primarily used as a research tool rather than a recreational substance .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2,2-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2;

InChI Key

KDFBGNBTTMPNIG-QPMNBSDMSA-N

Isomeric SMILES

[2H]C([2H])(CN)C1=CNC2=CC=CC=C21.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl

Origin of Product

United States

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